5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide
Description
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a 4-chlorobenzyloxy substituent on the phenyl ring and a p-tolyl ethylidene hydrazone moiety. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . Structural characterization of such compounds typically employs techniques like X-ray crystallography (using SHELX ), NMR, and mass spectrometry.
Properties
CAS No. |
634896-46-1 |
|---|---|
Molecular Formula |
C26H23ClN4O2 |
Molecular Weight |
458.9 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-1-(4-methylphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H23ClN4O2/c1-17-3-7-20(8-4-17)18(2)28-31-26(32)25-15-24(29-30-25)21-9-13-23(14-10-21)33-16-19-5-11-22(27)12-6-19/h3-15H,16H2,1-2H3,(H,29,30)(H,31,32)/b28-18+ |
InChI Key |
LRUDJOIGSOVXIE-MTDXEUNCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Core: The initial step often involves the cyclization of a suitable 1,3-dicarbonyl compound with hydrazine or its derivatives to form the pyrazole ring.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the pyrazole derivative.
Formation of the Carbohydrazide: The carbohydrazide moiety is typically introduced by reacting the pyrazole derivative with hydrazine hydrate.
Condensation with p-Tolualdehyde: The final step involves the condensation of the carbohydrazide with p-tolualdehyde to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that it exhibits significant cytotoxicity against various cancer cell lines:
The mechanism of action often involves the inhibition of specific kinases, which are crucial for cancer cell proliferation.
Anti-inflammatory Properties
Another significant application is in the field of anti-inflammatory agents. Pyrazole derivatives have been explored for their ability to inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.
Central Nervous System Effects
Some studies have investigated the central nervous system (CNS) effects of pyrazole derivatives, suggesting that they may exhibit both stimulant and depressant activities depending on their structure. This dual activity can be beneficial in developing treatments for anxiety and depression disorders .
Study on Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of various pyrazole derivatives, including the compound under discussion. The study reported that derivatives with electron-withdrawing groups exhibited enhanced activity against cancer cell lines compared to their electron-donating counterparts .
Investigation into Anti-inflammatory Effects
Another significant investigation focused on the anti-inflammatory properties of similar compounds, demonstrating that certain pyrazole derivatives effectively reduced inflammation markers in vitro and in vivo models . This suggests potential applications in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. The hydrazone linkage may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally analogous pyrazole carbohydrazides, highlighting substituent variations and their implications:
Notes:
- *Calculated molecular weights based on formula.
- Key Structural Differences :
- Electron Effects : The 4-chlorobenzyl group in the target compound vs. 4-methylbenzyl in Analog 1 alters electronic properties (electron-withdrawing vs. electron-donating), impacting binding to hydrophobic pockets .
- Hydrogen Bonding : Analog 2’s 2-hydroxyphenyl group enables hydrogen bonding, unlike the p-tolyl group in the target compound .
- Ring Systems : Analog 3 incorporates a triazole-carbothioamide moiety, which may enhance antifungal activity .
Biological Activity
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C₂₁H₂₃ClN₄O₂
- IUPAC Name : 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. The compound has shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 49.85 | Induction of apoptosis and inhibition of cell proliferation |
| A549 (Lung Cancer) | 26.00 | Inhibition of VEGF-induced proliferation and autophagy induction |
| Hep-2 (Laryngeal Cancer) | 3.25 | Cytotoxicity through apoptosis pathways |
In a study by Xia et al., the compound exhibited potent antitumor activity with an IC50 value of 49.85 µM against the A549 cell line, indicating its potential for further development as an anticancer agent .
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit inflammatory markers and pathways.
- Study Findings : In vitro studies demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a promising anti-inflammatory profile .
Antimicrobial Activity
The antimicrobial activity of pyrazoles has also been documented. The compound was tested against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
These results indicate that the compound exhibits moderate antibacterial activity, making it a candidate for further investigation in infectious disease management .
Case Studies and Research Findings
Several studies have focused on the biological activities of pyrazole derivatives, including this specific compound:
- Combination Therapy with Doxorubicin :
- Molecular Docking Studies :
- Toxicity Assessments :
Q & A
Q. What are the optimal synthetic routes for 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Mannich reactions for introducing substituents to the pyrazole core (e.g., coupling 4-chloro-2-hydroxy pyrazole derivatives with diaza-crown ethers) .
- Hydrazide formation by reacting pyrazole-3-carboxylic acid derivatives with substituted hydrazines under acidic conditions (e.g., acetic acid catalysis in methanol/1,4-dioxane) .
- Key parameters : Reaction yields (66–82%) depend on solvent choice (methanol vs. acetic acid), temperature (reflux vs. ambient), and stoichiometric ratios of intermediates .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Hydrazide coupling | Methanol, 1,4-dioxane, acetic acid, 24h reflux | 71% | |
| Pyrazole core formation | Diethyl maleate, acetic acid, 48h stirring | 82% |
Q. How can conflicting spectral data (e.g., NMR or IR) be resolved during structural characterization?
- Methodological Answer :
- Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions, particularly for distinguishing phenyl and pyrazole protons .
- Compare experimental IR carbonyl stretches (e.g., 1650–1700 cm⁻¹ for hydrazide C=O) with DFT-calculated vibrational frequencies to validate assignments .
- Cross-reference with crystallographic data (e.g., single-crystal X-ray diffraction) to confirm bond angles and torsional conformations .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict target interactions for this compound?
- Methodological Answer :
- Target selection : Prioritize enzymes like carbonic anhydrase (CAH1/CAH2) or prostaglandin synthases (PGH1/PGH2), as structurally related pyrazoles show affinity for these targets .
- Parameterization : Use AutoDock Vina or Schrödinger Suite with:
- Grid box size : 20 ų centered on the active site (e.g., CAH2 Zn²+ binding pocket).
- Scoring functions : AMBER force fields for ligand-protein interactions .
- Validation : Compare docking poses with co-crystallized ligands (e.g., acetazolamide for CAH2) to assess binding mode accuracy .
Q. What experimental strategies can elucidate structure-activity relationships (SAR) for antimicrobial or anticonvulsant activity?
- Methodological Answer :
- Derivatization : Synthesize analogs with variations in:
- Aryl substituents : Replace 4-chlorobenzyl with 4-fluorobenzyl to assess halogen effects .
- Hydrazide linkers : Introduce methyl or acetyl groups to modulate steric bulk .
- Bioassays :
- Anticonvulsant screening : Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents .
- Antibacterial testing : Evaluate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays .
Table 2 : Example Bioactivity Data for Analogs
| Analog | MES ED₅₀ (mg/kg) | MIC (S. aureus) (µg/mL) | Reference |
|---|---|---|---|
| Parent compound | 25.3 | 64 | |
| 4-Fluoro derivative | 18.9 | 32 |
Q. How can computational methods (e.g., DFT) resolve discrepancies in electronic properties or reactivity predictions?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-31G* basis set) to:
- Map electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic sites on the pyrazole ring .
- Calculate HOMO-LUMO gaps to predict charge-transfer interactions (e.g., with cytochrome P450 enzymes) .
- Validate against experimental data (e.g., UV-Vis spectra) to refine computational models .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
- Solubility optimization : Use co-solvents (e.g., DMSO/PEG) or pro-drug strategies to enhance bioavailability .
- Target engagement assays : Confirm binding to intended targets (e.g., CAH2 inhibition via stopped-flow CO₂ hydration assays) .
Interdisciplinary Applications
Q. What non-pharmacological applications (e.g., material science) could this compound enable?
- Methodological Answer :
- Explore as a ligand for metal coordination polymers due to its hydrazide and pyrazole moieties, which can bind transition metals (e.g., Cu²+ or Fe³+) .
- Test thermal stability via TGA/DSC to assess suitability for high-temperature materials .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
